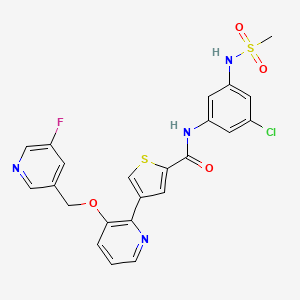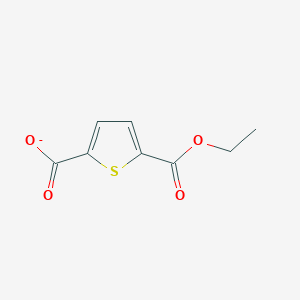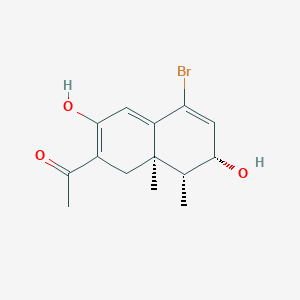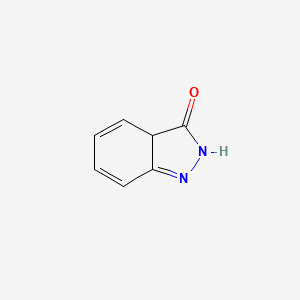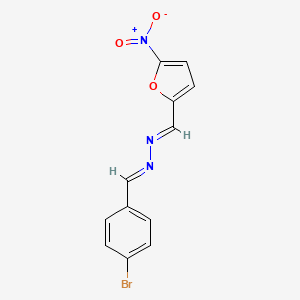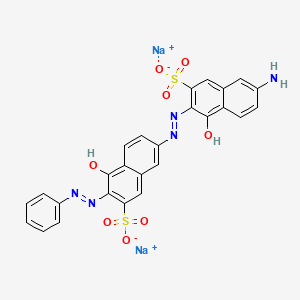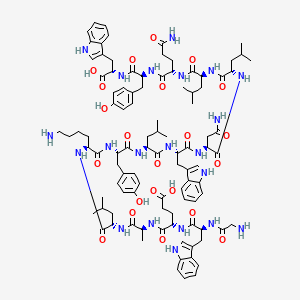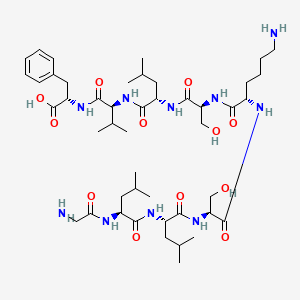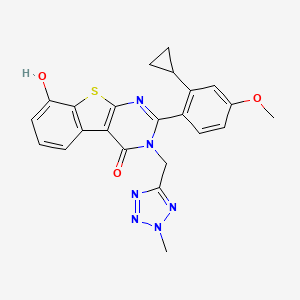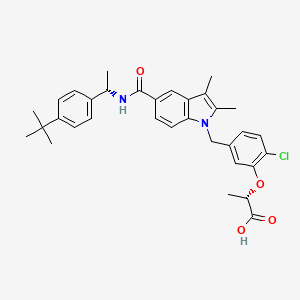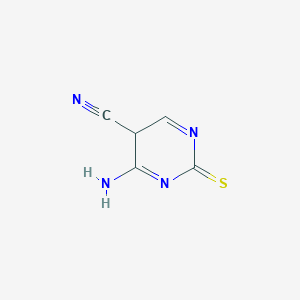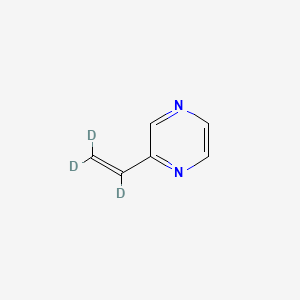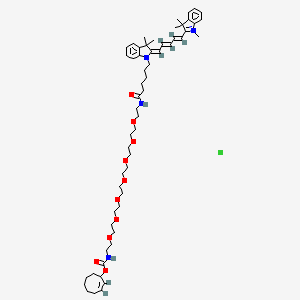
Cy5-PEG7-TCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5-PEG7-TCO is a dye derivative of Cyanine 5 (Cy5) containing seven polyethylene glycol (PEG) units. This compound is notable for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules bearing tetrazine groups . This unique property makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cy5-PEG7-TCO involves the conjugation of Cyanine 5 with a polyethylene glycol linker containing seven units, followed by the attachment of a trans-cyclooctene (TCO) group. The reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the conjugation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Cy5-PEG7-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions: The iEDDA reaction typically requires the presence of tetrazine-containing molecules and is carried out under mild conditions, often at room temperature. Organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are commonly used to dissolve the reactants .
Major Products Formed: The major product formed from the iEDDA reaction between this compound and tetrazine-containing molecules is a stable, covalent adduct. This product retains the fluorescent properties of Cy5, making it useful for imaging and detection applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Cy5-PEG7-TCO is used as a fluorescent probe for studying various chemical reactions and processes. Its ability to undergo specific and efficient iEDDA reactions makes it a valuable tool for labeling and tracking molecules in complex chemical environments .
Biology: In biological research, this compound is employed for labeling biomolecules such as proteins, nucleic acids, and lipids. This allows researchers to visualize and track these molecules in live cells and tissues, providing insights into cellular processes and functions .
Medicine: In medicine, this compound is used for diagnostic imaging and targeted drug delivery. Its fluorescent properties enable the visualization of disease markers and the tracking of therapeutic agents within the body .
Industry: In industrial applications, this compound is used in the development of biosensors and diagnostic assays. Its ability to form stable, covalent bonds with target molecules makes it an ideal component for creating sensitive and specific detection systems .
Wirkmechanismus
Cy5-PEG7-TCO exerts its effects through the iEDDA reaction with tetrazine-containing molecules. The TCO group on this compound reacts with the tetrazine group to form a stable, covalent bond. This reaction is highly specific and efficient, allowing for precise labeling and tracking of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Cy5-PEG4-TCO
- Cy5-PEG12-TCO
- Cy3-PEG7-TCO
- Cy7-PEG7-TCO
Uniqueness: Cy5-PEG7-TCO is unique due to its optimal balance of hydrophilicity and hydrophobicity provided by the seven PEG units. This balance enhances its solubility and stability in aqueous environments, making it particularly suitable for biological and medical applications. Additionally, the presence of the TCO group allows for highly specific and efficient iEDDA reactions, distinguishing it from other fluorescent dyes .
Eigenschaften
Molekularformel |
C57H85ClN4O10 |
|---|---|
Molekulargewicht |
1021.8 g/mol |
IUPAC-Name |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C57H84N4O10.ClH/c1-56(2)48-23-16-18-25-50(48)60(5)52(56)27-13-9-14-28-53-57(3,4)49-24-17-19-26-51(49)61(53)32-20-10-15-29-54(62)58-30-33-64-35-37-66-39-41-68-43-45-70-46-44-69-42-40-67-38-36-65-34-31-59-55(63)71-47-21-11-7-6-8-12-22-47;/h9,11,13-14,16-19,21,23-28,47H,6-8,10,12,15,20,22,29-46H2,1-5H3,(H-,58,59,62,63);1H/b21-11+; |
InChI-Schlüssel |
KZHJDOUMVOLAGU-YUZSSDIYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


